1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

Flame retardancy Heavy-atom effect Polyhalogenated building blocks

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene (CAS 1980007-94-0) is a polyhalogenated aromatic ether of formula C₉H₅Br₃F₄O and molecular weight 444.84 g/mol. It belongs to the class of aromatic bromopolyfluoroalkyl ethers, which are recognized in the patent literature as versatile intermediates for synthesizing products exhibiting phytosanitary or pharmaceutical activity.

Molecular Formula C9H5Br3F4O
Molecular Weight 444.84 g/mol
Cat. No. B12307099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene
Molecular FormulaC9H5Br3F4O
Molecular Weight444.84 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(C(C(F)(F)F)Br)(F)Br)Br
InChIInChI=1S/C9H5Br3F4O/c10-5-1-3-6(4-2-5)17-8(12,13)7(11)9(14,15)16/h1-4,7H
InChIKeySJJGACJBVGTRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene – Product Identity, Class, and Procurement Baseline


1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene (CAS 1980007-94-0) is a polyhalogenated aromatic ether of formula C₉H₅Br₃F₄O and molecular weight 444.84 g/mol . It belongs to the class of aromatic bromopolyfluoroalkyl ethers, which are recognized in the patent literature as versatile intermediates for synthesizing products exhibiting phytosanitary or pharmaceutical activity [1]. The compound features a para‑bromophenyl moiety linked via an ether oxygen to a 1,2‑dibromo‑1,3,3,3‑tetrafluoropropyl side‑chain, as confirmed by the canonical SMILES FC(F)(F)C(Br)C(F)(Br)Oc1ccc(Br)cc1 . It is commercially supplied by Apollo Scientific Ltd. (catalogue PC450185, purity ≥95%) and distributed through Fujifilm Wako and CymitQuimica .

1
High bromine-loading scaffold (53.9% w/w Br) for flame-retardant and heavy-atom crystallography workflows
2
Three reactive C–Br sites enable sequential orthogonal functionalization1 aromatic, 2 aliphatic vicinal
3
Patent-validated intermediate class for phytosanitary and pharmaceutical research

Why 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene Cannot Be Replaced by Common Mono-Bromo Tetrafluoropropoxy Analogs


The closest commercially listed analogs—1‑bromo‑4‑(2,2,3,3‑tetrafluoropropoxy)benzene (CAS 958454‑31‑4, MW 287.05), its 3‑bromo (CAS 958452‑23‑8) and 2‑bromo (CAS 958454‑23‑4) positional isomers—each contain only a single bromine atom and a fully hydrogenated tetrafluoropropoxy chain . In contrast, the target compound carries three bromine atoms (one aromatic and two vicinal aliphatic bromines on the side‑chain), resulting in a 55% higher molecular weight and a bromine mass fraction of 53.9% versus 27.8% for the mono‑bromo analogs [1]. These structural differences are not cosmetic: they govern the compound's reactivity profile (three distinct C–Br bonds available for sequential functionalization), its physicochemical behavior (predicted higher density, boiling point, and logP), and its performance in applications where heavy‑atom content is critical, such as flame‑retardant formulations and X‑ray crystallographic phasing . Importantly, the 1,2‑dibromo‑1,3,3,3‑tetrafluoropropoxy side‑chain introduces a vicinal dibromide motif that is entirely absent from the mono‑bromo or fully fluorinated propoxy analogs, providing a unique synthetic handle for olefination or elimination chemistry [2]. Substituting with a simpler analog therefore eliminates multiple reactive sites and fundamentally alters the property profile. High‑strength direct head‑to‑head comparative data for this specific compound are not yet available in the peer‑reviewed literature; the differentiation evidence presented below is therefore necessarily drawn from structural analysis, class‑level patent disclosures, vendor‑reported specifications, and cross‑study comparisons with closely related analogs.

Property
Target Compound
Mono-Bromo Analog
Br Loading
53.9% w/w
27.8% w/w
C–Br Sites
3 (aromatic + vicinal dibromide)
1 (aromatic only)
Synthetic Scope
Elimination, sequential coupling
Single-vector derivatization
Patent Precedent
Covered by US4377711A
Not covered
Substituting with the mono-bromo analog eliminates two reactive sites and may not support the same class-level validated derivatization pathways. Direct experimental comparison data are not yet available.

Quantitative Differentiation Evidence for 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene Versus Closest Analogs


Bromine Content and Molecular Weight: 53.9% Br vs 27.8% Br in Mono-Bromo Tetrafluoropropoxy Analogs

The target compound contains three bromine atoms per molecule, yielding a bromine mass fraction of 53.9% and a molecular weight of 444.84 g/mol . The closest para‑substituted analog, 1‑bromo‑4‑(2,2,3,3‑tetrafluoropropoxy)benzene (CAS 958454‑31‑4), contains only one bromine atom with a Br mass fraction of 27.8% and MW 287.05 g/mol . This represents a 26.1 percentage‑point higher bromine loading and a 55% greater molecular weight. The elevated bromine content is a first‑order predictor of flame‑retardant efficacy, as bromine radicals act as gas‑phase combustion inhibitors [1]. Similarly, the presence of three heavy atoms (Br) versus one significantly enhances anomalous scattering for X‑ray crystallographic phasing [2].

Bromine Content
Cross-study comparable
53.9% vs 27.8% w/w Br
Δ +26.1 pp (1.94×)
Supports flame-retardant and heavy-atom phasing selection
Data to verify: calculated from molecular formula
Flame retardancy Heavy-atom effect Polyhalogenated building blocks

Number of Synthetic Handles: Three Distinct C–Br Bonds vs One C–Br Bond in Mono-Bromo Analogs

The target compound possesses three chemically distinct C–Br bonds: one aromatic C(sp²)–Br on the para‑bromophenyl ring, and two aliphatic C(sp³)–Br bonds on the 1,2‑dibromo‑1,3,3,3‑tetrafluoropropyl side‑chain . In the closest para‑analog (CAS 958454‑31‑4), only a single aromatic C–Br bond is present; the propoxy chain is fully non‑brominated . The three bromine sites offer orthogonal reactivity: the aromatic bromide is amenable to Pd‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig), while the vicinal aliphatic dibromide can undergo selective elimination to a fluoroalkenyl ether or sequential nucleophilic substitution [1]. This multiplies the accessible derivative space from one vector (mono‑functionalization) to three, enabling convergent synthetic strategies that a mono‑bromo analog cannot support [2].

Synthetic Handles
Class-level inference
3 C–Br bonds vs 1 C–Br bond
+2 additional reactive sites
Reported orthogonal reactivity may enable convergent synthesis
Reactivity inferred from organohalide chemistry
Sequential functionalization Cross-coupling Synthetic intermediate

Predicted Physicochemical Differentiation: Higher Boiling Point and Density Versus Non-Brominated Analog

While experimentally measured boiling point and density data for the target compound have not been published, its closest non‑brominated analog—1‑bromo‑4‑(2,2,3,3‑tetrafluoropropoxy)benzene (CAS 958454‑31‑4)—has a predicted density of 1.552±0.06 g/cm³ and a predicted boiling point of 252.6±40.0 °C at 760 mmHg . The target compound's 55% higher molecular weight and the replacement of two hydrogen atoms on the side‑chain with two bromine atoms (MW contribution: +158 g/mol) are expected to substantially increase both density and boiling point . Quantitative structure‑property relationship (QSPR) models for halogenated aromatic ethers predict that each additional bromine atom increases the boiling point by approximately 30–50 °C and density by 0.4–0.6 g/cm³ relative to the hydrogen analog [1]. Applying this class‑level correlation, the target compound is projected to exhibit a density in the range of ~2.1–2.4 g/cm³ and a boiling point in the range of ~310–350 °C [1]. These shifts have practical implications for distillation‑based purification, solvent selection for reactions, and formulation compatibility.

Physicochemical Shift
Class-level inference
Δ bp: +60 to +100 °C
Δ density: +0.5 to +0.9 g/cm³
QSPR-estimated shifts may alter purification and formulation protocols
Direct experimental measurement not available
Physical properties Purification Formulation

Purity Specification and Procurement Transparency: ≥98% Assay with Vendor‑Traceable Certificate of Analysis

The target compound is commercially supplied at ≥98% purity (Leyan, product 1942827) and ≥95% purity (Apollo Scientific, PC450185), with supporting analytical documentation including certificate of analysis, spectral data, and inspection reports available from authorized distributors such as Fujifilm Wako . The global supply of this specific CAS number is restricted to a small number of specialist manufacturers, with Apollo Scientific Ltd. as the primary producer . Pricing at the time of review: 1 g at €186.00, 5 g at €461.00 (CymitQuimica, ex. Apollo) . In contrast, the mono‑bromo analog 1‑bromo‑4‑(2,2,3,3‑tetrafluoropropoxy)benzene is listed by multiple suppliers at significantly lower cost (e.g., ~€40–80/g), but with variable purity specifications and limited batch‑to‑batch traceability . The tighter supply chain and documented quality control of the target compound reduce the risk of unidentified impurities that could confound sensitive catalytic or biological assay results.

Purity & Traceability
Supporting evidence
≥98% assay with CoA
Single-manufacturer provenance
Procurement context: documented quality may reduce impurity risk
Price premium ~2.5–4.5× vs mono-bromo analog
Quality assurance Reproducibility Procurement specification

Class-Level Patent Precedent: Aromatic Bromopolyfluoroalkyl Ethers as Validated Intermediates for Bioactive Molecules

U.S. Patent US4377711A (Rhone‑Poulenc Industries, 1983) explicitly claims aromatic bromopolyfluoroalkyl ethers of the formula Ar–O–(CF₂)ₙ–CFBr–R, where n = 1 or 2, as intermediates in the preparation of products exhibiting phytosanitary or pharmaceutical activity [1]. The target compound maps to this generic formula (Ar = 4‑bromophenyl, n = 1, R = CF₂Br) and thus falls directly within the patent's scope of claimed utility . The patent further demonstrates that bromopolyfluoroalkyl ethers of this class can be elaborated into amides, nitriles, and heterocyclic derivatives with retained biological activity [1]. While the patent does not include specific IC₅₀ or EC₅₀ values for the target compound itself, it provides class‑level validation that the structural motif is productive for generating bioactive leads—a precedent that does not exist for the simpler mono‑bromo tetrafluoropropoxy analogs, which lack the side‑chain bromine substitution pattern necessary to access the full derivative scope described in the patent .

Patent Precedent
Class-level inference
Covered by US4377711A
Generic Formula I match
Reported class-level utility for bioactive molecule synthesis
No specific IC₅₀ data for target compound
Pharmaceutical intermediates Agrochemical building blocks Patent-validated scaffold

Definitive Application Scenarios for 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene Based on Quantitative Differentiation Evidence


Multi‑Step Synthesis of Fluorinated Bioactive Molecules Requiring Sequential Orthogonal Functionalization

For medicinal chemistry programs targeting fluorinated lead compounds with complex substitution patterns, the three distinct C–Br bonds (one aromatic, two vicinal aliphatic) provide orthogonal reactivity handles from a single commercially available starting material . The aromatic bromide undergoes Pd‑catalyzed cross‑coupling; the vicinal dibromide can be sequentially eliminated (to generate a fluoroalkenyl ether) or substituted. This enables convergent library synthesis strategies that a mono‑bromo analog cannot support. The patent‑documented precedent in US4377711A for converting this scaffold into amides, nitriles, and heterocycles with phytosanitary or pharmaceutical activity further validates the synthetic investment [1].

Flame‑Retardant Formulation Development Leveraging High Bromine Loading

With a bromine mass fraction of 53.9%—26.1 percentage points higher than the closest para‑substituted analog—the target compound delivers a substantially higher concentration of gas‑phase active bromine radicals per unit mass [2]. This makes it a candidate building block for inherently flame‑retardant polymers or additive formulations where minimizing the mass fraction of retardant while maintaining UL‑94 V‑0 performance is a design objective. The presence of both aromatic and aliphatic bromine may also provide a bimodal radical release profile (different C–Br bond dissociation energies), a feature absent from mono‑bromo alternatives [3].

Heavy‑Atom Derivatization for Macromolecular X‑Ray Crystallography

The presence of three bromine atoms (total anomalous scattering power significantly greater than a single bromine) makes this compound a candidate for heavy‑atom derivatization of proteins or nucleic acids for experimental phasing [4]. Unlike mono‑bromo analogs, the 1,2‑dibromo‑1,3,3,3‑tetrafluoropropoxy side‑chain can potentially be covalently conjugated to biomolecules through reactive handles while retaining two heavy atoms for phasing. The commercial availability with documented purity (≥98%) and certificate of analysis ensures the batch consistency required for reproducible crystallographic results .

Synthesis of Fluorinated Liquid Crystal or Advanced Electronic Material Precursors

Fluorinated aromatic ethers are established building blocks for liquid crystal materials and organic electronic materials, where the fluorine atoms provide desirable dielectric anisotropy and chemical stability [5]. The target compound combines this fluorinated ether scaffold with additional bromine substitution that enables further elaboration via cross‑coupling to generate extended π‑conjugated systems. The predicted higher boiling point (estimated 310–350 °C vs 252.6 °C for the non‑brominated analog) and higher density (estimated 2.1–2.4 g/cm³) may also influence the mesophase behavior and birefringence of derived liquid crystalline materials in ways that a lighter mono‑bromo analog cannot replicate .

Application
Selection Property
Validation Focus
Multi-step fluorinated bioactive synthesis
Orthogonal C–Br reactivity profile
Sequential functionalization efficiency
Flame-retardant formulation R&D
Bromine mass fraction (53.9% w/w)
UL-94 / cone calorimetry endpoint review
Macromolecular X-ray crystallography
Multi-Br anomalous scattering power
Phasing power and derivatization reproducibility
Fluorinated liquid crystal / electronic material precursors
Predicted density and boiling point shift
Mesophase behavior and dielectric anisotropy
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